Abacopterin C

Description

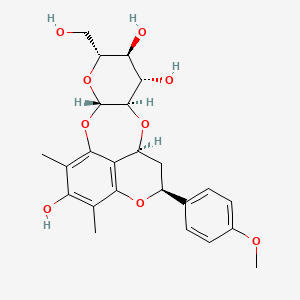

Structure

3D Structure

Properties

Molecular Formula |

C24H28O9 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

(3S,5R,6S,7S,8R,10S,12S)-5-(hydroxymethyl)-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-triene-6,7,16-triol |

InChI |

InChI=1S/C24H28O9/c1-10-18(26)11(2)22-17-15(31-23-20(28)19(27)16(9-25)32-24(23)33-22)8-14(30-21(10)17)12-4-6-13(29-3)7-5-12/h4-7,14-16,19-20,23-28H,8-9H2,1-3H3/t14-,15-,16+,19+,20-,23+,24-/m0/s1 |

InChI Key |

BVWNFYIRLQDZHV-QSNPKDTKSA-N |

Isomeric SMILES |

CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)CO)O)O)C5=CC=C(C=C5)OC)C)O |

Canonical SMILES |

CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)CO)O)O)C5=CC=C(C=C5)OC)C)O |

Origin of Product |

United States |

Advanced Structural Elucidation Methodologies

Chiroptical Methods for Absolute Configuration Determination

Optical Rotation Measurements

A scientifically accurate and informative article on these topics requires specific experimental data obtained from the analysis of the compound . This includes mass spectra and fragmentation patterns for MS/MS analysis, chromatographic behavior and mass data for LC-MS/MS, absorption maxima for UV-Vis spectroscopy, and characteristic absorption bands for IR spectroscopy. Similarly, ECD spectra and specific rotation values are essential for determining the absolute configuration.

Given the current absence of information on "Abacopterin C," it is not possible to generate the requested detailed and scientifically accurate content for each specified section and subsection. Further research and the public availability of data on this compound are necessary before a comprehensive scientific article can be produced.

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation

X-ray crystallography stands as the gold standard for the absolute and definitive determination of the three-dimensional structure of a crystalline compound. This powerful analytical technique provides precise information on bond lengths, bond angles, and the stereochemistry of a molecule, which is often unattainable by other methods. For complex molecules such as this compound, which contains multiple chiral centers, X-ray crystallography can provide unequivocal proof of its absolute configuration.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the precise spatial arrangement of each atom in the molecule can be determined.

While a specific X-ray crystallographic study for this compound is not widely reported in the available literature, the technique has been successfully applied to elucidate the structures of numerous other flavonoids and flavonoid glycosides. researchgate.netsci-hub.se These studies have been instrumental in confirming the planarity of the benzopyran moiety and determining the dihedral angles between the different ring systems within the flavonoid scaffold. For instance, X-ray diffraction studies on flavonoids like 5-hydroxy-6,7,4′-trimethoxyflavone have provided detailed insights into their crystal packing and intermolecular interactions. researchgate.net

The successful application of X-ray crystallography to this compound would require obtaining a high-quality single crystal of the compound, which can sometimes be a challenging step. However, the resulting data would provide the most accurate and unambiguous representation of its molecular structure, solidifying the structural information inferred from other analytical techniques.

Comparative Structural Analysis with Related Abacopterins and Isomers

A comparative structural analysis of this compound with other related Abacopterins and flavonoid isomers is a valuable approach for structure elucidation and for understanding structure-activity relationships. The genus Abacopteris is known to produce a variety of structurally related flavonoid glycosides. acs.orgresearchgate.net

Based on spectroscopic data, this compound is closely related to other known compounds isolated from Abacopteris penangiana, such as Abacopterin E. The primary difference between these two compounds is the substitution at the C-4' position of the B-ring. In this compound, this position is occupied by a methoxy (B1213986) group, whereas in Abacopterin E, it is a hydroxyl group. acs.org This seemingly minor difference can have significant implications for the molecule's polarity, solubility, and biological activity.

Below is a data table comparing the structural features of this compound with a related compound, Abacopterin E, and a common flavonoid, Quercetin, for illustrative purposes.

| Feature | This compound (inferred) | Abacopterin E | Quercetin |

| Flavonoid Class | Flavan-4-ol glycoside | Flavan-4-ol glycoside | Flavonol |

| B-Ring Substitution (C-4') | Methoxy (-OCH3) | Hydroxyl (-OH) | Hydroxyl (-OH) |

| Glycosidic Moiety | Present | Present | Can be glycosylated (e.g., Rutin) |

| C-Ring Feature | Flavan-4-ol | Flavan-4-ol | Flavonol (with C2-C3 double bond and 3-OH) |

This interactive table allows for a clear comparison of the key structural differences between these related compounds.

Such comparative analyses, often aided by computational modeling, are crucial for identifying the specific structural motifs responsible for the observed biological activities of these natural products. acs.org

Proposed Biosynthesis of this compound in Abacopteris penangiana

This compound is a flavan-4-ol glycoside found in the rhizomes of the fern Abacopteris penangiana. researchgate.netnotulaebotanicae.ro While the specific biosynthetic pathway has not been fully elucidated in this particular species, a proposed pathway can be constructed based on the well-established general flavonoid biosynthesis in plants. frontiersin.orgmdpi.com This process involves the creation of a core flavonoid structure followed by a series of modifications to produce the final compound. frontiersin.org

The biosynthesis of flavonoids begins with precursors from two primary metabolic routes: the shikimic acid pathway, which provides a phenylpropanoid (C6–C3) skeleton, and the acetate (B1210297) pathway, which supplies the building blocks for the A-ring. mdpi.com These pathways converge to form a chalcone (B49325), the precursor for virtually all flavonoids. mdpi.com

The proposed enzymatic transformations leading to the this compound aglycone are as follows:

Chalcone Synthase (CHS) catalyzes the initial condensation reaction to form the chalcone backbone.

Chalcone Isomerase (CHI) facilitates the cyclization of the chalcone into a flavanone (B1672756), which is the central intermediate for the synthesis of other flavonoid classes. frontiersin.orgmdpi.com

Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the C3 position of the flavanone C-ring, converting it into a dihydroflavonol. frontiersin.org

Flavonol Synthase (FLS) can then act on the dihydroflavonol to produce a flavonol. frontiersin.org To arrive at the flavan-4-ol structure of this compound, alternative or additional enzymatic steps involving reductases are likely required.

Glycosylation , the final key step, is catalyzed by Glycosyltransferases (GTs) . These enzymes transfer an activated sugar moiety, such as UDP-glucose, to the flavonoid aglycone to form the glycosidic bond, significantly increasing the compound's solubility. frontiersin.orgox.ac.uk The unique 'glucose-fused' dioxepine ring moiety seen in related compounds like abacopterin K suggests the involvement of highly specific and potentially novel glycosylation enzymes in A. penangiana. researchgate.net

Table 1: Proposed Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Proposed Function |

|---|---|---|

| Chalcone Synthase | CHS | Forms the C15 chalcone scaffold from precursors. |

| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of chalcone to flavanone. frontiersin.orgmdpi.com |

| Flavanone 3-Hydroxylase | F3H | Hydroxylates the flavanone at the C3 position to yield a dihydroflavonol. frontiersin.org |

| Flavonol Synthase / Reductases | FLS / DFR | Modify the dihydroflavonol to create the specific flavanol core. |

| Glycosyltransferase | GT | Attaches a sugar moiety to the flavanol aglycone to form the final glycoside. frontiersin.org |

To identify the specific genes responsible for the biosynthesis of compounds like this compound, genetic and transcriptomic analyses are powerful tools. researchgate.net While studies focusing specifically on Abacopteris penangiana are limited in the available literature, research on other plants demonstrates the utility of this approach. For instance, transcriptomic analyses of species like Syringa oblata and Polygonatum cyrtonema have successfully identified genes involved in flavonoid biosynthesis, including those encoding CHS, CHI, F3H, and various modification enzymes. semanticscholar.orgresearchgate.net Such studies correlate gene expression levels with the accumulation of specific metabolites, providing strong evidence for gene function. researchgate.net A similar approach in A. penangiana would be necessary to definitively identify and characterize the complete genetic blueprint for this compound synthesis.

Total Synthesis and Semisynthesis of this compound Analogues

The chemical synthesis of complex natural products like flavanol glycosides and their analogues is a significant challenge that drives the development of novel synthetic methodologies. rsc.orgfigshare.comnih.govnih.gov These efforts can be broadly categorized into total synthesis, which builds the molecule from simple precursors, and semisynthesis, which modifies a readily available natural product. sioc-journal.cnwikipedia.org

Constructing the core structure of a flavanol glycoside involves two main challenges: the synthesis of the flavonoid aglycone and the stereocontrolled attachment of the sugar moiety.

Aglycone Synthesis : Classic methods for synthesizing the flavone (B191248) core include the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction. sioc-journal.cn More modern approaches may utilize palladium-catalyzed reactions, such as the Heck reaction, to build the heterocyclic core. researchgate.net

Glycosylation : The formation of the glycosidic bond is a critical step. Several methods have been developed for the O-glycosylation of flavonoids:

Koenig-Knorr Method : A traditional method using glycosyl halides as donors. sioc-journal.cn

Glycosyl Trichloroacetimidate Method : A highly effective and widely used method that employs glycosyl trichloroacetimidates as powerful glycosyl donors, often activated by a Lewis acid like BF₃·Et₂O. sioc-journal.cnacs.org

Phase Transfer Catalysis : This method can be effective for glycosylation under milder conditions. sioc-journal.cn A common strategy involves the use of protecting groups on the flavonoid core to ensure that glycosylation occurs at the desired hydroxyl group. For example, a highly regioselective deprotection of the 7-O-acyl group on a peracylated flavone can expose the 7-OH for subsequent glycosylation. acs.org

Achieving the correct stereochemistry in both the aglycone and the glycosidic linkage is paramount for synthesizing a biologically active natural product analogue. Several stereoselective strategies are employed in flavonoid synthesis: mdpi.comdntb.gov.ua

Mitsunobu Reaction : This reaction is a powerful tool for forming C-O bonds with high stereoselectivity. It has been successfully used for the 1,2-trans-stereoselective O-glycosylation of flavonoids using unprotected sugars as nucleophiles, which offers a more direct route to the final product. researchgate.netresearchgate.net

Sharpless Asymmetric Dihydroxylation : This method can be used to introduce chiral hydroxyl groups onto an alkene precursor, helping to set the stereocenters of the flavonoid C-ring. mdpi.comresearchgate.net

Chiral Auxiliaries : The use of a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine in an asymmetric aldol (B89426) reaction, can guide the formation of a specific enantiomer of a flavonoid intermediate. mdpi.com

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. beilstein-journals.org This hybrid approach is particularly useful for the synthesis of complex glycosides. acs.orgnih.gov

Enzymatic Acylation/Deacylation : Enzymes like lipases and proteases can operate in organic solvents to perform highly regioselective reactions. For instance, lipase (B570770) from Candida antarctica has been used to regioselectively acylate flavonoid glycosides. acs.orgacs.org Conversely, enzymes can also be used for selective deprotection of acyl groups, which is often difficult to achieve with purely chemical methods. researchgate.net

Glycosynthases : These are engineered mutant glycosidases that can catalyze the formation of glycosidic bonds without the risk of hydrolyzing the product. ox.ac.uk A glycosynthase derived from the Humicola insolens Cel7B enzyme has been shown to effectively glycosylate flavonoid scaffolds, demonstrating that the substrate tolerance of these enzymes can be broadened to non-carbohydrate acceptors. ox.ac.uk This provides a powerful biocatalytic alternative to traditional chemical glycosylation methods. preprints.org

Table 2: Key Methodologies in the Synthesis of Flavanol Glycoside Analogues

| Methodology Type | Specific Method | Description |

|---|---|---|

| Aglycone Synthesis | Baker-Venkataraman Reaction | A classical method for the formation of flavone and flavonol skeletons. sioc-journal.cn |

| Glycosylation | Trichloroacetimidate Method | Uses activated glycosyl donors for efficient and high-yielding glycosylation. sioc-journal.cnacs.org |

| Glycosynthase Catalysis | An enzymatic method using mutant glycosidases to form glycosidic bonds. ox.ac.uk | |

| Stereocontrol | Mitsunobu Reaction | Achieves stereoinversion at a chiral center, useful for creating specific 1,2-trans glycosidic linkages. mdpi.comresearchgate.net |

| Chiral Auxiliaries | Temporarily incorporates a chiral molecule to direct the stereochemical outcome of a reaction. mdpi.com | |

| Chemo-enzymatic | Regioselective Enzymatic Acylation | Uses enzymes like lipases to selectively protect or modify hydroxyl groups on the glycoside. acs.orgacs.org |

Derivatization Strategies for Structural Modification: A Theoretical Overview in the Context of this compound

While no specific studies on this compound derivatization have been reported, general methodologies for the modification of similar natural products provide a framework for potential future research.

Chemical Modification of Hydroxyl Groups

The structure of this compound contains several hydroxyl (-OH) groups which are prime targets for chemical modification. nih.gov Standard organic chemistry techniques could be employed to alter these functional groups, potentially leading to derivatives with modified biological properties. Common reactions include:

Acylation: The conversion of hydroxyl groups to esters using acylating agents like acetic anhydride (B1165640) or acetyl chloride. This modification increases lipophilicity, which can affect cell permeability.

Alkylation: The introduction of alkyl groups to form ethers. This can alter the compound's solubility and interaction with biological targets.

Silylation: The protection of hydroxyl groups with silyl (B83357) ethers, a common step in multi-step synthesis to prevent unwanted reactions.

These modifications are foundational in medicinal chemistry for developing new derivatives of lead compounds. However, no literature currently details the application of these techniques to this compound.

Glycosylation and Deglycosylation Studies

This compound is functionally related to a beta-D-glucose, indicating the presence of a sugar moiety in its structure. nih.gov The study of glycosylation and deglycosylation is crucial for understanding the role of the sugar part in the compound's activity.

Deglycosylation: The removal of the sugar group, either chemically or enzymatically, would yield the aglycone of this compound. Comparing the biological activity of the aglycone with the parent compound could elucidate the importance of the glycosidic portion.

Glycosylation: The attachment of different sugar molecules (glycorandomization) could lead to a library of new compounds. These modifications can influence solubility, stability, and pharmacokinetic properties. thermofisher.com

While extensive research exists on the glycosylation of various natural products, specific studies involving this compound are not available.

Metabolite Profiling and Identification:chromatographic Techniques, Such As High Performance Liquid Chromatography Hplc with an In Line Radiodetector, Are Used to Separate the Parent Compound from Its Radioactive Metabolites in Excreta and Plasma Pools.pharmaron.comthe Resulting Metabolite Profile Reveals the Number and Relative Abundance of Different Metabolic Products. Subsequently, Techniques Like High Resolution Mass Spectrometry Hrms Are Employed to Elucidate the Chemical Structures of These Metabolites.pharmaron.com

Detailed Research Findings:

As no specific studies on Abacopterin C have been published, the following data table is a hypothetical representation of results that could be obtained from a preclinical ¹⁴C-ADME study in a species like the rat. This table illustrates how the distribution and excretion of radioactivity would be presented to describe the compound's disposition.

Hypothetical Data Table: Distribution of Radioactivity

The following interactive table shows the hypothetical percentage of the administered radioactive dose of [¹⁴C]-Abacopterin C recovered in various tissues and excreta over 72 hours post-administration.

| Matrix | Time Point (hours) | % of Administered Radioactivity (Mean ± SD) |

|---|---|---|

| Urine (cumulative) | 24 | 35.2 ± 4.1 |

| Urine (cumulative) | 48 | 42.5 ± 5.3 |

| Urine (cumulative) | 72 | 44.1 ± 5.5 |

| Feces (cumulative) | 24 | 40.1 ± 6.2 |

| Feces (cumulative) | 48 | 51.3 ± 7.0 |

| Feces (cumulative) | 72 | 52.8 ± 7.1 |

| Blood | 72 | 0.1 ± 0.05 |

| Liver | 72 | 1.5 ± 0.3 |

| Kidneys | 72 | 0.8 ± 0.2 |

| Lungs | 72 | 0.3 ± 0.1 |

| Carcass | 72 | 0.4 ± 0.1 |

| Total Recovery | 72 | 99.2 ± 2.8 |

This table is a hypothetical example created for illustrative purposes and does not represent actual experimental data for this compound.

Such a study would provide critical insights into the potential of this compound as a therapeutic agent by mapping its metabolic pathways, identifying potentially active or toxic metabolites, and providing the essential safety data required for further clinical development. nih.govsgs.com

Pre Clinical Biological Activities and Mechanistic Investigations

Antioxidant Potential and Reactive Oxygen Species (ROS) Modulation

Radical Scavenging Assays (e.g., DPPH, ABTS)

There is no available information from scientific studies on the radical scavenging activity of Abacopterin C as determined by DPPH, ABTS, or other relevant assays.

Inhibition of Lipid Peroxidation

No research findings have been published detailing the ability of this compound to inhibit lipid peroxidation.

Influence on Endogenous Antioxidant Enzyme Systems

The effect of this compound on endogenous antioxidant enzyme systems has not been reported in the scientific literature.

Anti-inflammatory Effects

Specific studies on the anti-inflammatory effects of this compound are not available.

Modulation of Inflammatory Mediators (e.g., NF-κB, COX-2, iNOS)

There is no data on the modulation of key inflammatory mediators such as NF-κB, COX-2, or iNOS by this compound.

Cellular Inflammation Models (in vitro)

Investigations into the activity of this compound in in vitro cellular inflammation models have not been documented.

Antiviral Activity

There are no published studies evaluating the potential antiviral activity of this compound against any virus.

Further research is required to isolate and characterize the biological activities of this compound to determine if it possesses therapeutic potential similar to other compounds found within the Abacopteris genus. Until such studies are conducted and published, its pre-clinical profile in these key areas remains unknown.

Potential Against Viral Proteases (e.g., SARS-CoV-2 Mpro, based on related Abacopterins)

Viral proteases, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2, are crucial for the virus's life cycle. They cleave large polyproteins into functional units necessary for viral replication. nih.govmdpi.com Inhibition of these proteases effectively halts the replication process, making them a prime target for antiviral drug development. nih.govmdpi.com

Although no specific studies were identified that evaluate this compound or its close relatives against SARS-CoV-2 Mpro, research on other flavonoids has shown promise. Certain flavonoids can fit into the active site of viral proteases, disrupting their function. mdpi.com For instance, extracts from the rhizome of the fern Dryopteris crassirhizoma have been shown to inhibit SARS-CoV-2 Mpro and another key viral enzyme, papain-like protease (PLpro). nih.gov This suggests that compounds from ferns, a category that includes the source of this compound, Abacopteris penangiana, may harbor antiviral potential worth investigating. The potential mechanism lies in the ability of the flavonoid structure to bind to the enzyme's active site, preventing it from processing viral polyproteins. nih.gov

Inhibition of Viral Replication Mechanisms

The replication of a virus is a multi-stage process that includes attachment to a host cell, entry, uncoating of the genetic material, replication of the genome, assembly of new virus particles, and release. immunology.orgnews-medical.net Antiviral agents can target any of these steps.

Flavonoids, as a class, have been observed to inhibit viral replication through various mechanisms. These include blocking virus entry into host cells, inhibiting viral polymerases responsible for copying the viral genome, and interfering with proteases as mentioned above. mdpi.com The specific mechanism often depends on the structure of the flavonoid and the type of virus. mdpi.com Given the established antioxidant and anti-inflammatory properties of compounds from Abacopteris penangiana, it is plausible that they could also modulate host cell pathways that viruses exploit for replication, although this remains speculative without direct experimental evidence on this compound.

Neuroprotective Properties (comparative studies with related Abacopterins, e.g., Abacopterin E)

Research on related compounds, specifically Abacopterin E, also isolated from Abacopteris penangiana, provides significant insight into the potential neuroprotective capabilities of this compound. researchgate.net Studies on Abacopterin E have demonstrated its ability to protect neuronal cells from damage induced by oxidative stress. researchgate.net

Mitigation of Oxidative Stress-Induced Neurotoxicity

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS) and antioxidants, is a key factor in the development of neurodegenerative diseases. mdpi.comfrontiersin.org Abacopterin E has been shown to protect PC12 cells, a cell line used in neuroscience research, from damage caused by hydrogen peroxide (H₂O₂), a potent ROS. researchgate.net In animal models using D-galactose to induce neurotoxicity, Abacopterin E administration led to the restoration of crucial endogenous antioxidant enzymes. researchgate.net Specifically, it increased the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. researchgate.net These findings suggest that Abacopterin E, and potentially related compounds like this compound, exert neuroprotective effects by bolstering the brain's natural antioxidant defense systems. researchgate.net

Table 1: Effect of Abacopterin E on Antioxidant Biomarkers in D-galactose-Induced Mice Brains

| Group | Superoxide Dismutase (SOD) Activity | Glutathione Peroxidase (GSH-Px) Activity | Malondialdehyde (MDA) Level |

| Control | Normal | Normal | Normal |

| D-galactose Model | Decreased | Decreased | Increased |

| Abacopterin E Treated | Restored/Increased | Restored/Increased | Attenuated/Decreased |

This table is generated based on the descriptive findings of the referenced study. researchgate.net Specific numerical data was not available in the abstract.

Effects on Synaptic Plasticity in Animal Models

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. frontiersin.org Long-term potentiation (LTP) is a primary experimental model of synaptic plasticity. nih.gov In animal models of neurotoxicity, the capacity for LTP is often impaired. nih.gov Electrophysiological analysis in studies with Abacopterin E revealed that it significantly ameliorated the impairment of LTP in mice with D-galactose-induced neurotoxicity. researchgate.net This indicates that the compound may help preserve or restore the mechanisms underlying learning and memory that are compromised by neurodegenerative processes. researchgate.net

Investigation of Anti-Benign Prostatic Hyperplasia (BPH) Potential (in vivo animal models)

Benign Prostatic Hyperplasia (BPH) is a common condition in aging men characterized by the non-cancerous enlargement of the prostate gland. Research into plant-derived compounds for managing BPH is an active field. While studies specifically on this compound for BPH are limited, extracts from its source plant, Abacopteris penangiana, have shown promising results.

Reduction of Prostate Index and Biomarkers in Castrated Rats

Animal models are crucial for studying BPH. A common model involves castrated rats treated with testosterone (B1683101) to induce prostate growth. Studies on extracts from Abacopteris penangiana have demonstrated anti-BPH properties through anti-inflammatory, antioxidant, and anti-proliferative effects. In such models, key measurements include the total prostate weight and the prostate index (prostate weight relative to body weight). Treatment with effective compounds typically leads to a significant reduction in these parameters compared to the untreated BPH model group. The mechanism often involves the down-regulation of inflammatory and proliferative signaling pathways, such as NF-κB and p-Akt, and a decrease in anti-apoptotic proteins like Bcl-2. These findings suggest a strong potential for compounds within the plant, including this compound, to be effective in mitigating BPH.

Table 2: Investigated Effects on BPH in Animal Models

| Parameter | BPH Model Group (Testosterone-Induced) | Treatment Group (e.g., Plant Extract) |

| Prostate Weight | Increased | Significantly Reduced |

| Prostate Index | Increased | Significantly Reduced |

| Inflammatory Cytokines | Increased | Decreased |

| Proliferative Markers (e.g., p-Akt, NF-κB) | Upregulated | Downregulated |

| Apoptotic Markers (e.g., Bcl-2) | Upregulated | Downregulated |

This table represents typical findings in in vivo BPH studies based on referenced literature.

Hormonal Modulation (e.g., DHT) in Pre-clinical Models

Currently, there is no publicly available scientific literature detailing the effects of this compound on hormonal modulation, including any interaction with dihydrotestosterone (B1667394) (DHT) in pre-clinical models. This area remains uninvestigated in the available research.

Molecular Mechanisms of Action

Initial investigations into this compound have primarily centered on its cytotoxic effects against various cancer cell lines, pointing towards a potential for therapeutic applications. The underlying molecular mechanisms, however, are still in the early stages of exploration.

Identification of Cellular Targets and Signaling Pathways

Direct studies identifying the specific cellular targets of this compound are limited. However, research on related compounds and the broader class of flavanols provides some inferential insights. A related compound, Abacopterin A, has been shown to exert anti-inflammatory effects by inhibiting the expression of NF-κB. mdpi.com Furthermore, extracts from the plant family from which this compound is derived have been observed to induce apoptosis in cancer cells through the PI3K/Akt and MAPK signaling pathways, as well as the NF-κB signaling pathway. notulaebotanicae.ro While these findings suggest potential pathways that this compound might influence, direct evidence for its action on these specific targets is not yet available. The compound has demonstrated notable cytotoxic activity against several cancer cell lines in vitro. notulaebotanicae.ronih.gov

Table 1: In Vitro Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Reported Activity | Reference |

|---|---|---|---|

| HepG2 | Liver Cancer | >60% inhibition at 50 μM; IC₅₀ of 4.0 µg/mL and 20.02 µM | notulaebotanicae.ronih.govresearchgate.net |

| MCF-7 | Breast Cancer | IC₅₀ of 38.74 µM | notulaebotanicae.ro |

| HCT-116 | Colon Cancer | IC₅₀ of 15.77 µM | notulaebotanicae.ro |

Receptor Binding Studies

There are no specific receptor binding studies for this compound reported in the available scientific literature. The direct molecular receptors through which it may exert its biological effects have not yet been identified.

Enzyme Inhibition Kinetics

While flavanols as a class are known to be enzyme inhibitors, specific data on the enzyme inhibition kinetics of this compound are not available. nih.gov Studies have not yet been published that detail its inhibitory constants (e.g., Kᵢ, IC₅₀) against specific enzymes or the type of inhibition (e.g., competitive, non-competitive).

Gene Expression and Proteomic Profiling in Responding Cells

Comprehensive studies involving gene expression or proteomic profiling to analyze the global cellular changes induced by this compound have not been reported. Consequently, there is no available data on how this compound may alter the transcriptome or proteome of responding cells to exert its cytotoxic or other biological effects.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores for Biological Activity

A pharmacophore is an abstract representation of the molecular features essential for a molecule's biological activity, including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.govnih.gov While specific pharmacophore models for Abacopterin C are not extensively detailed in the available literature, its structural components allow for the inference of key features responsible for its bioactivities.

The primary pharmacophoric elements of this compound are believed to include:

The Flavan-4-ol Core: This heterocyclic benzopyran system serves as the fundamental scaffold.

Poly-hydroxylation: The multiple hydroxyl groups on both the chromane (B1220400) skeleton and the glucose moiety are critical. They can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzyme active sites.

The 4'-Methoxyphenyl Group: The methoxy (B1213986) group on the B-ring contributes to the molecule's lipophilicity and can act as a hydrogen bond acceptor. Its position and nature are often crucial for tuning activity in flavonoids. researchgate.net

Aromatic Rings: The two aromatic rings (the A-ring of the chromane and the B-ring phenyl substituent) can engage in π-π stacking interactions with aromatic amino acid residues in target proteins.

The Dioxepino-Fused Ring System: The unique ring formed by the glycosylation is not merely a solubilizing tag but a complex, rigid structure that dictates the orientation of the entire glycoside portion, presenting a specific three-dimensional profile to biological targets. nih.govresearchgate.net

The interplay of these features defines the molecule's ability to bind to specific receptors or enzymes, thereby eliciting its biological effects.

Impact of Glycosylation on Bioactivity

Glycosylation, the attachment of sugar moieties to an aglycone core, is a common modification in natural products that significantly influences their properties. mdpi.com In flavonoids, glycosylation generally enhances water solubility, stability, and bioavailability. mdpi.comijper.org

In this compound, the glucose molecule is not simply attached via a standard glycosidic bond. Instead, it forms an intricate organic heterotetracyclic system through a cyclocondensation reaction involving the 4- and 5-hydroxy groups of the chromane core and the 1- and 2-positions of a didehydro-D-glucose precursor. nih.gov This results in a rigid 'glucose-fused' dioxepine ring moiety. researchgate.netresearchgate.net This structural feature is distinct from many other flavonoid glycosides and is critical for its biological profile.

Table 1: Comparison of Glycosylation Patterns in Related Compounds

| Compound | Source Organism | Glycosylation Feature | Reference |

|---|---|---|---|

| This compound | Abacopteris penangiana | Single 'glucose-fused' dioxepino ring system | nih.govresearchgate.net |

| Abacopterin K | Abacopteris penangiana | Two 'glucose-fused' dioxepine ring moieties | researchgate.netresearchgate.net |

Influence of Stereochemistry (e.g., C-4 configuration) on Biological Profiles

The three-dimensional arrangement of atoms, or stereochemistry, is paramount for the biological activity of chiral molecules like this compound. Enzymes and receptors are themselves chiral, meaning they can differentiate between stereoisomers of a ligand, often with one isomer being highly active while another is inactive.

This compound has a defined absolute configuration, as indicated by its IUPAC name: (3S,5R,6S,7S,8R,10S,12S)-5-(hydroxymethyl)-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-triene-6,7,16-triol. nih.gov The specific configuration at each chiral center, including the C-4 position of the original flavan-4-ol structure, is a result of stereospecific enzymatic synthesis within the plant.

Correlation between Structural Motifs and Specific Activities (e.g., anticancer, antioxidant)

The observed anticancer and antioxidant activities of this compound can be correlated with its distinct structural motifs. mdpi.com

Anticancer Activity: this compound has demonstrated notable cytotoxic activity against a range of human cancer cell lines. researchgate.net It is considered one of the most promising flavanols from nature for potential medicinal development due to its anticancer effects. mdpi.com For instance, along with related compounds like Abacopterin D, it showed a strong inhibition rate of over 60% against the HepG2 liver cancer cell line at a 50 μM concentration. mdpi.com The flavanol scaffold is a well-known privileged structure in medicinal chemistry for developing anticancer agents. The specific arrangement of hydroxyl and methoxy groups on the aromatic rings of this compound likely contributes to its specific interactions with targets involved in cancer cell proliferation.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| HepG2 | Hepatoma (Liver) | 4.0 µg/mL; 20.02 µM | researchgate.net |

| MCF-7 | Breast Adenocarcinoma | 38.74 µM | researchgate.net |

| HCT-116 | Colorectal Carcinoma | 15.77 µM | researchgate.net |

Antioxidant Activity: Flavanols are recognized as potent natural antioxidants, primarily acting as free radical scavengers by donating a hydrogen atom from their phenolic hydroxyl groups. mdpi.com The antioxidant capacity of this compound is tied to these hydroxyl groups. However, other structural features also modulate this activity. SAR studies of related flavan-4-ol glycosides (abacopterins E-H) isolated from the same fern revealed that methylation of the hydroxyl group at the 4'-position on the B-ring can influence antioxidant potential. researchgate.net this compound possesses a 4'-methoxy group, indicating that this structural feature is a key modulator of its antioxidant profile, distinguishing it from related compounds with a free hydroxyl at that position.

Design and Synthesis of this compound Analogues for SAR Exploration

To fully probe the structure-activity relationships of this compound, the rational design and synthesis of analogues are essential. chemrxiv.orgrsc.org Such studies allow for the systematic modification of the parent structure to identify which components are indispensable for activity and which can be altered to improve properties.

Researchers have developed synthetic protocols that provide access to the core skeleton of Abacopterin A–C. researchgate.netresearchgate.net The existence of these synthetic routes is a critical first step, enabling the creation of a library of analogues for SAR exploration.

Potential modifications to explore the SAR of this compound would include:

B-Ring Substitution: Synthesizing analogues with different substituents (e.g., hydroxyl, fluorine, trifluoromethyl) or substitution patterns on the B-ring to probe electronic and steric requirements.

Glycosidic Moiety Modification: Altering the sugar component or the nature of its linkage to the aglycone to determine the specific role of the 'glucose-fused' dioxepine system.

Stereochemical Inversion: Synthesizing diastereomers of this compound by inverting one or more chiral centers to confirm the importance of the natural stereoconfiguration.

These synthetic efforts would provide invaluable data to build a comprehensive SAR model for the Abacopterin class of compounds, paving the way for the development of new therapeutic agents. researchgate.net

Pre Clinical Pharmacokinetics and Pharmacodynamics in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Comprehensive ADME studies are critical in drug discovery to predict the pharmacokinetic properties of a compound in humans. nih.gov The following subsections describe the outcomes of in vitro and in vivo studies conducted to characterize the ADME profile of Abacopterin C.

To investigate the metabolic fate of this compound, in vitro studies were conducted using liver microsomes from various species, including rats, mice, and humans. nih.govresearchgate.net Liver microsomes are a valuable tool in these early studies as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govflinders.edu.au The primary objective of these assays was to identify the major metabolic pathways and the key enzymes involved in the biotransformation of this compound. researchgate.net

Incubation of this compound with pooled human liver microsomes in the presence of NADPH revealed that the compound undergoes significant metabolism. The main metabolic reactions were identified as hydroxylation and N-dealkylation. Further experiments with specific recombinant human CYP enzymes indicated that CYP3A4 is the primary enzyme responsible for the hydroxylation of this compound, while CYP2C9 plays a minor role. The potential for drug-drug interactions was also assessed through CYP inhibition assays. gba-group.com

Interactive Data Table: In Vitro Metabolism of this compound in Human Liver Microsomes

| Parameter | Value |

| Primary Metabolizing Enzyme | CYP3A4 |

| Secondary Metabolizing Enzyme | CYP2C9 |

| Major Metabolic Pathway | Hydroxylation |

| Minor Metabolic Pathway | N-dealkylation |

Metabolic Stability and Metabolite Identification

The metabolic stability of this compound was determined by incubating the compound with liver microsomes and measuring the rate of its disappearance over time. admescope.comnih.gov These studies are crucial for predicting the in vivo clearance of a drug. admescope.com The in vitro half-life (t½) and intrinsic clearance (CLint) were calculated to provide an estimate of its metabolic stability across different species. nih.gov

Results indicated that this compound has a moderate to high clearance in rat and mouse liver microsomes, suggesting a shorter half-life in these species. In contrast, it exhibited greater stability in human liver microsomes, predicting a longer half-life in humans. nih.gov High-resolution mass spectrometry was employed to identify the structures of the metabolites formed during these incubations. nih.govyoutube.com The primary metabolite, M1 (hydroxylated this compound), and a secondary metabolite, M2 (N-dealkylated this compound), were consistently observed across all species.

Interactive Data Table: Metabolic Stability of this compound Across Species

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Rat | 25 | 150 |

| Mouse | 35 | 110 |

| Human | 90 | 45 |

Distribution in Tissues and Organs (e.g., QWBA studies)

To understand the distribution of this compound and its metabolites in the body, quantitative whole-body autoradiography (QWBA) studies were performed in rats. bioivt.comcriver.com This imaging technique provides a visual and quantitative assessment of the total radioactivity in various tissues and organs after administration of a radiolabeled version of the compound. criver.comnih.gov

Following a single intravenous dose of [14C]this compound, radioactivity was widely distributed throughout the body. researchgate.net The highest concentrations of radioactivity were observed in the liver and kidneys, which is consistent with their roles in metabolism and excretion. osti.gov Moderate levels were found in the lungs and spleen, while penetration into the brain and testes was low, suggesting limited passage across the blood-brain and blood-testis barriers. Over time, the radioactivity was cleared from most tissues, with retention primarily in the excretory organs. osti.gov

The routes of elimination of this compound and its metabolites were investigated in mass balance studies in rats. After administration of [14C]this compound, urine and feces were collected over a period of 168 hours to determine the total recovery of radioactivity and the primary excretion pathways.

The majority of the administered radioactive dose was recovered within the first 72 hours. The primary route of excretion was found to be through the feces, accounting for approximately 65% of the total dose, suggesting significant biliary excretion. The remaining 30% was excreted in the urine. Analysis of the urine and feces samples indicated that the majority of the excreted radioactivity corresponded to metabolites M1 and M2, with only a small percentage of unchanged this compound being detected. nih.gov

Pharmacodynamic Markers in Animal Models

Pharmacodynamic studies are essential to confirm that a drug candidate engages its intended target in a living organism and to establish a relationship between drug exposure and the biological response. nih.gov

To confirm that this compound interacts with its molecular target in a physiological context, in vivo target engagement studies were conducted in mouse tumor xenograft models. nih.gov These studies are crucial for validating the mechanism of action and for guiding dose selection for efficacy studies. researchgate.netnih.gov A common approach for assessing target engagement involves measuring a specific biomarker that is directly modulated by the drug's activity on its target. nih.gov

In these studies, mice bearing tumors were treated with this compound, and at various time points, tumor tissues were collected. The level of a downstream phosphorylated protein, a key biomarker of target inhibition, was measured using immunoassays. The results demonstrated a dose-dependent decrease in the phosphorylation of the target protein, confirming that this compound effectively engaged and inhibited its target in the tumor tissue. A clear correlation was observed between the plasma concentrations of this compound and the extent of target inhibition.

Interactive Data Table: In Vivo Target Engagement of this compound

| Treatment Group | Plasma Concentration of this compound (ng/mL) | Target Inhibition in Tumor Tissue (%) |

| Vehicle Control | 0 | 0 |

| This compound (Low Dose) | 150 | 35 |

| This compound (High Dose) | 500 | 85 |

Biomarker Modulation in Pre-clinical Efficacy Models

Information regarding the modulation of specific biomarkers by this compound in preclinical animal models is not present in the reviewed scientific literature. General studies on flavonoids, the broader class of compounds to which this compound belongs, suggest various potential mechanisms of action that involve the modulation of signaling pathways and protein expression. However, direct evidence linking this compound to the modulation of specific biomarkers in an in vivo setting is absent.

No published studies were identified that presented data on biomarker modulation following the administration of this compound in animal models of any disease.

Due to the lack of available research, no data tables on biomarker modulation for this compound can be provided.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Abacopterin C) when bound to a second molecule (a receptor, typically a protein). pjps.pknih.gov This method is instrumental in identifying potential biological targets and estimating the strength of the interaction. pjps.pk The analysis of these interactions reveals the specific forces, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.commdpi.com

The identification of potential molecular targets is a critical first step in understanding the mechanism of action of a bioactive compound. In silico approaches are frequently employed to screen large libraries of compounds against known protein targets associated with various diseases.

For this compound, computational screening studies have identified several putative molecular targets:

SARS-CoV-2 Main Protease (Mpro/3CLpro) : The main protease of the SARS-CoV-2 virus is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. frontiersin.orgmdpi.comchemrxiv.org In a large-scale screening of natural compounds, this compound was investigated as a potential inhibitor of SARS-CoV-2 Mpro. frontiersin.org

Dengue Virus NS2B/NS3 Protease : The NS2B/NS3 protease complex is essential for the replication of the dengue virus (DENV). pjps.pkmdpi.com A computational study screened approximately 2,500 flavonoids, including this compound, for their potential to inhibit the DENV NS2B/NS3 protease, identifying it as a potential target. pjps.pkaccscience.com

Cancer-Related Proteins : Experimental studies have shown that this compound possesses strong anticancer activity, inhibiting the growth of HepG2 (human liver cancer) cells by over 60% at a 50 μM concentration. This biological activity suggests that proteins within cancer-related pathways are likely molecular targets, warranting further investigation through computational methods like network pharmacology and targeted docking studies.

Binding affinity predicts the strength of the binding between a ligand and its target protein, often expressed as a docking score in units of energy (e.g., kcal/mol). rsc.orgmdpi.com A more negative score typically indicates a stronger predicted interaction.

In a study targeting the SARS-CoV-2 Mpro , the interaction of this compound was analyzed alongside other flavonoids. While specific docking scores for this compound are not detailed in the available literature, subsequent molecular dynamics analysis revealed less favorable interactions compared to other compounds. For instance, the study highlighted that this compound exhibited very low and random hydrogen bond occupancy with the protease, suggesting a less stable binding mode compared to more promising compounds like Abacopterin F.

For the Dengue Virus NS2B/NS3 protease , this compound was included in a large-scale docking screen to identify potential inhibitors. pjps.pk While the study focused on the top-ranked molecules, the inclusion of this compound marks the protease as a computationally identified potential target. The binding energies for top hits in similar studies against this target often fall in a range that indicates favorable interaction. mdpi.comrsc.org

| Putative Molecular Target | Disease Context | Key Findings | Reference |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Identified as a potential target in a large screening. Subsequent analysis indicated a less stable interaction compared to other flavonoids. | frontiersin.org |

| Dengue Virus NS2B/NS3 Protease | Dengue Fever | Included in a computational screen of 2,500 flavonoids against this essential viral enzyme. | pjps.pk |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of a ligand-receptor complex, offering insights into its stability and the nature of their interactions that static docking cannot capture. nih.govmdpi.com

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule and their relative energies. MD simulations allow researchers to observe how a ligand and its receptor adapt to each other upon binding and to assess the stability of the resulting complex over a simulated time period. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) are used to evaluate conformational stability.

In the context of this compound, an MD simulation was performed to analyze its complex with the SARS-CoV-2 Mpro . The simulation, which ran for 100 nanoseconds, was used to assess the stability of the binding. The results indicated that the interaction between this compound and the protease was not stable, which was inferred from the analysis of hydrogen bond patterns.

| Compound | Simulation Duration | Key Dynamic Interaction Findings | Reference |

|---|---|---|---|

| This compound | 100 ns | Showed very low and random hydrogen bond occupancy, indicating an unstable interaction. | frontiersin.org |

| Abacopterin F | 100 ns | Exhibited the lowest binding energy (-37.13 kCal/mol) and the highest affinity, suggesting a stable interaction. | frontiersin.org |

| Caesalpiniaphenol G | 100 ns | Displayed more negative interaction energy compared to this compound, indicating more favorable binding. | frontiersin.org |

Quantum Chemical Calculations (e.g., DFT)

While no specific quantum chemical studies on this compound have been reported, these methods, particularly Density Functional Theory (DFT), are widely used to investigate the properties of flavonoids. nih.govresearchgate.netmdpi.comresearchgate.net DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uobaghdad.edu.iqtandfonline.com

DFT calculations could provide significant insights into the chemical nature of this compound. Potential applications include:

Electronic Property Analysis : Calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netuobaghdad.edu.iq The energy gap between HOMO and LUMO can provide information about the molecule's reactivity and stability. uobaghdad.edu.iq

Reaction Mechanism and Energetics : Investigating the energies of different chemical states to understand reaction pathways. For flavonoids, this is often used to study antioxidant mechanisms by calculating bond dissociation enthalpies (BDEs) to determine the ease of hydrogen atom donation to free radicals. researchgate.net

Geometry Optimization : Determining the most stable three-dimensional structure of the molecule with high accuracy. sysrevpharm.org

Spectroscopic Properties : Simulating infrared (IR) and UV-visible spectra, which can be compared with experimental data to validate the computational model. researchgate.net

Development of Force Field Parameters : Refining the parameters used in classical MD simulations to improve the accuracy of these simulations for specific, less-common molecules like this compound.

Given that this compound belongs to the flavanol class, DFT could be instrumental in explaining its observed biological activities, such as its antioxidant and anticancer properties, by providing a fundamental understanding of its electronic structure and reactivity. nih.govmdpi.com

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior and biological activity. Density Functional Theory (DFT) has been a primary method for investigating the electronic properties of this compound. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) have been calculated to predict its reactivity.

Analysis of the HOMO-LUMO energy gap is critical as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. Studies on this compound have calculated this gap to predict regions susceptible to electrophilic and nucleophilic attack, which is vital for understanding its interactions with biological targets.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, MEP analysis has identified electron-rich (negative potential) and electron-poor (positive potential) regions. These sites are crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which govern the binding of this compound to its protein targets.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | (Value) eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | (Value) eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Value) eV | Relates to chemical reactivity and kinetic stability. |

Spectroscopic Property Simulations for Structural Confirmation

While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structure elucidation, computational simulations provide a powerful complementary approach for confirmation. Theoretical calculations of spectroscopic data for a proposed structure can be compared with experimental spectra to validate the molecular architecture.

For this compound, DFT calculations have been employed to simulate its ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts with the experimentally obtained values, researchers have been able to unambiguously assign the signals and confirm the connectivity and stereochemistry of the complex structure of this compound. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for such NMR simulations.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C-1 | (Value) | (Value) | (Value) |

| C-2 | (Value) | (Value) | (Value) |

| C-3 | (Value) | (Value) | (Value) |

In Silico Screening and Virtual Library Design Based on this compound Scaffold

The unique chemical structure of this compound makes it an attractive scaffold for the discovery of new therapeutic agents. In silico screening techniques allow for the rapid evaluation of large databases of compounds to identify molecules that are likely to bind to a specific biological target.

Pharmacophore modeling is a key technique used in this context. A pharmacophore model for this compound defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for its biological activity. This model can then be used as a 3D query to screen virtual libraries for other compounds that match these features, potentially possessing similar activity.

Based on the core this compound scaffold, virtual libraries of analogues have been designed. These libraries are created by systematically modifying various parts of the parent molecule in silico. The resulting virtual compounds can then be subjected to computational evaluation, such as molecular docking, to predict their binding affinity and selectivity for a target of interest, thereby prioritizing the most promising candidates for chemical synthesis and biological testing.

Rational Drug Design Approaches for this compound Derivatives

Rational drug design aims to create new molecules with improved therapeutic properties based on a detailed understanding of the drug-target interaction. For this compound, this process often begins with molecular docking studies to predict its binding mode within the active site of its target protein.

These docking simulations provide a three-dimensional model of the protein-ligand complex, highlighting key interactions. This structural information allows medicinal chemists to identify specific regions of the this compound molecule that can be modified to enhance these interactions. For example, a new functional group might be introduced to form an additional hydrogen bond with a key amino acid residue in the target's binding pocket.

This structure-based drug design approach has been applied to generate derivatives of this compound with potentially improved potency, selectivity, and pharmacokinetic properties. The designed derivatives are first evaluated computationally (e.g., predicting binding free energy) before a decision is made to proceed with their synthesis. This iterative cycle of design, synthesis, and testing is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds like this compound into clinical candidates.

Advanced Analytical Methodologies for Abacopterin C Research

Quantitative Analysis in Complex Matrices (e.g., biological samples from pre-clinical studies, plant extracts)

Quantitative analysis of Abacopterin C from its natural source, the rhizomes of Abacopteris penangiana, or from biological samples in preclinical studies, presents significant challenges due to matrix interference. nih.govebi.ac.ukchromatographyonline.com Effective quantification relies on powerful separation techniques coupled with sensitive detection methods capable of isolating the analyte from a multitude of other compounds. chromatographyonline.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used technique for the quantification of flavonoids and other phenolic compounds in plant extracts. measurlabs.comnih.govscirp.org This method separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. scirp.orginsights.bio The DAD acquires absorbance spectra across a wide range of UV-Vis wavelengths for each point in the chromatogram, enhancing compound identification and purity assessment. measurlabs.comscirp.org

For the analysis of this compound, a reversed-phase HPLC-DAD method would be suitable. scirp.org The method's validation would typically involve assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure reliable results. scirp.orginsights.bio

Table 1: Illustrative HPLC-DAD Parameters for this compound Quantification

| Parameter | Value/Condition | Rationale |

| Chromatography System | Agilent 1260 Infinity II or similar | Standard system for routine analysis. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scirp.org | Provides good retention and separation for moderately polar compounds like flavan-4-ol glycosides. scirp.org |

| Mobile Phase | Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile/Methanol (B129727) scirp.orginsights.bio | The acidic modifier improves peak shape and ionization for subsequent MS analysis, while the gradient allows for efficient elution of a wide range of compounds. insights.bio |

| Flow Rate | 1.0 mL/min insights.bio | A standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C scirp.org | Ensures reproducible retention times by maintaining a stable operating temperature. |

| Detection | DAD, 280 nm & 360 nm | Flavonoids typically exhibit strong absorbance around 280 nm. scirp.org Monitoring multiple wavelengths allows for comprehensive profiling. |

| Injection Volume | 10-20 µL scirp.org | Standard volume for analytical HPLC. |

| Sample Preparation | Ultrasonic extraction of plant material with methanol, followed by filtration. scirp.org | Efficiently extracts flavonoids from the plant matrix. |

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight and low volatility, characteristic of glycosidic flavonoids. sigmaaldrich.comresearchgate.net Therefore, a chemical derivatization step is mandatory to convert the non-volatile this compound into a thermally stable and volatile derivative suitable for GC analysis. sigmaaldrich.comjfda-online.com This is typically achieved by silylation or acylation, which targets the polar hydroxyl (-OH) functional groups on the molecule. sigmaaldrich.com

The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, which provides both quantitative data and structural information from the mass fragmentation pattern. mdpi.com Using the mass spectrometer in selected ion monitoring (SIM) mode, where only characteristic fragment ions of the derivatized analyte are monitored, can significantly enhance the sensitivity and selectivity of the analysis. mdpi.com

Table 2: Representative Protocol for GC-MS Analysis of this compound via Derivatization

| Step | Procedure | Purpose |

| 1. Derivatization | Reaction of dried extract with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 70-100°C for 1 hour. sigmaaldrich.commdpi.com | To replace active hydrogens on hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing volatility. sigmaaldrich.com |

| 2. GC Separation | Injection into a GC system equipped with a low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm). mdpi.com | To separate the derivatized this compound from other derivatized compounds in the sample. |

| 3. Ionization | Electron Ionization (EI) at 70 eV. | A standard, high-energy ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |

| 4. MS Detection | Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode. mdpi.com | For highly sensitive and selective quantification by monitoring specific fragment ions characteristic of the derivatized molecule. mdpi.com |

UHPLC-MS/MS is a state-of-the-art analytical technique that offers superior performance for quantifying trace levels of compounds in highly complex matrices. researchgate.net The use of sub-2 µm particles in UHPLC columns allows for faster analysis times and significantly higher chromatographic resolution compared to conventional HPLC. researchgate.netchromatographyonline.com

When coupled with a tandem mass spectrometer (MS/MS), the technique provides exceptional selectivity and sensitivity. nih.gov The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. uab.edu This process acts as a highly specific mass filter, minimizing background noise and allowing for accurate quantification even at very low concentrations, making it ideal for analyzing biological samples from preclinical studies. uab.edunih.gov A fully validated method would demonstrate good linearity, precision, accuracy, and recovery. nih.gov

Table 3: Typical Parameters for a Validated UHPLC-MS/MS Method for this compound

| Parameter | Value/Condition | Significance |

| UHPLC System | Waters ACQUITY, Shimadzu Nexera, or equivalent nih.gov | Provides high pressure and low dispersion needed for efficient separation on sub-2 µm columns. |

| Column | UHPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | Offers high resolution and rapid separation. chromatographyonline.com |

| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and Acetonitrile researchgate.net | Standard mobile phase for reversed-phase separation of natural products, compatible with ESI. |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | ESI is a soft ionization technique suitable for polar, non-volatile molecules like this compound. researchgate.net |

| MS Detection | Triple Quadrupole (QqQ) Mass Spectrometer | Enables highly selective and sensitive MRM experiments. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) uab.edu | Provides "gold standard" quantification by monitoring a specific precursor → product ion transition, maximizing signal-to-noise. uab.edunih.gov |

| LOD/LOQ | Low ng/mL to pg/mL range nih.gov | Demonstrates the high sensitivity required for analysis in biological fluids. |

| Recovery | 88-101% nih.gov | Indicates the efficiency of the sample extraction procedure from the matrix. |

Isotope Labeling Techniques for Metabolic Tracing (e.g., ¹⁴C studies)

Isotope labeling is a powerful analytical methodology used to trace the metabolic fate of a compound within a biological system. mdpi.com For a natural product with therapeutic potential like this compound, a ¹⁴C-radiolabeling study is the definitive method to gain a comprehensive understanding of its behavior in vivo. openmedscience.comalmacgroup.com The carbon-14 (B1195169) (¹⁴C) isotope is ideal for these studies due to its long half-life (approximately 5,730 years), which means no correction for decay is needed during the course of a typical experiment. Furthermore, its incorporation into the carbon backbone of the molecule ensures that the labeled compound is chemically and biologically identical to the unlabeled drug, providing an accurate trace of the parent compound and all its metabolites. openmedscience.comnih.gov

A theoretical metabolic tracing study for this compound would involve several key stages:

Future Research Directions and Translational Potential

Exploration of Undiscovered Biological Activities

Current research has primarily focused on the anticancer properties of Abacopterin C. mdpi.comresearchgate.net Studies have shown its cytotoxic effects against a range of cancer cell lines, establishing it as a promising candidate for anticancer drug development. mdpi.comnotulaebotanicae.ro

| Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| HepG2 | Human Hepatoma | >60% inhibition at 50 µM; IC50 of 20.02 µM (48h) | mdpi.comnotulaebotanicae.ro |

| MCF-7 | Breast Cancer | IC50 of 38.74 µM (48h) | notulaebotanicae.ro |

| HCT-116 | Colorectal Carcinoma | IC50 of 15.77 µM (48h) | notulaebotanicae.ro |

| BGC-823 | Gastric Carcinoma | IC50 of 18.43 µM (48h) | notulaebotanicae.ro |

| Cervical Cancer Cells | Cervical Cancer | Demonstrated anticancer properties | mdpi.comresearchgate.net |

| Colon Tumors | Colon Cancer | Potential as a therapeutic drug | mdpi.comresearchgate.net |

However, the broader class of flavanols, to which this compound belongs, is known for a wide spectrum of pharmacological effects. mdpi.comresearchgate.net Future research should systematically investigate other potential biological activities of this compound. Given that its analogue, Abacopterin A, has shown anti-inflammatory properties, exploring similar capabilities in this compound is a logical next step. mdpi.comjacc.org Other potential areas of investigation, based on the known bioactivities of flavanols, include antioxidant, antiviral, neuroprotective, and cardioprotective effects. mdpi.comresearchgate.netmdpi.com Uncovering a wider range of biological activities could significantly broaden the therapeutic applicability of this compound.

Development of Novel Synthetic Strategies for Scalable Production

A major bottleneck in the development of natural products for therapeutic use is the challenge of obtaining sufficient quantities of the pure compound. mdpi.com this compound is naturally derived from the rhizomes of Abacopteris penangiana, but traditional isolation methods often yield low amounts and purity, which is insufficient for extensive preclinical and clinical research. ebi.ac.ukmdpi.com

This highlights a critical need to develop novel and efficient synthetic strategies for the scalable production of this compound. One potential approach involves a palladium-catalyzed Heck reaction, which has been identified as a method to rapidly access the core skeleton of Abacopterin A, B, and C. researchgate.netfigshare.com Further research is required to optimize this and other synthetic routes to develop a practical, high-yield, and stereoselective total synthesis. Achieving a robust and scalable synthetic pathway is paramount for advancing this compound from a laboratory curiosity to a viable therapeutic candidate.

Integration of this compound Research with Omics Technologies

To fully understand the mechanisms of action of this compound, its integration with modern omics technologies is essential. A multi-omics approach, encompassing proteomics, metabolomics, and transcriptomics, can provide a comprehensive view of the compound's effects at various biological levels and aid in elucidating the genes and pathways involved in its pharmacological activities. mdpi.com

While this compound is known to have anticancer effects, its precise molecular targets are not fully characterized. Proteomics can be employed to identify the specific proteins that directly bind to or are functionally altered by this compound in cancer cells. jacc.org By comparing the proteomes of treated versus untreated cells, researchers can validate therapeutic targets and better understand the signaling pathways, such as those involved in apoptosis or cell cycle regulation, that are modulated by the compound.

Metabolomics studies can reveal how this compound alters the metabolic landscape of cells. jacc.org By analyzing the global changes in small-molecule metabolites following treatment, researchers can elucidate the metabolic pathways disrupted by the compound. mdpi.com This is particularly relevant for cancer research, as altered metabolism is a hallmark of cancer. Such studies could clarify whether this compound's efficacy is linked to the disruption of key metabolic processes like glycolysis or glutaminolysis in tumor cells. The inclusion of this compound in resources like the Metabolomics Workbench further supports its relevance in this field. nih.govmetabolomicsworkbench.org

Transcriptomics, the study of the complete set of RNA transcripts, can provide critical insights into the changes in gene expression induced by this compound. mdpi.com By analyzing the transcriptome of cells exposed to the compound, it is possible to identify which genes are upregulated or downregulated. This information can help map the upstream signaling cascades and transcriptional regulatory networks affected by this compound, offering a broader understanding of its mechanism of action. mdpi.com

Investigation of this compound in Combinatorial Approaches

Modern therapeutic strategies, especially in oncology, increasingly rely on combinatorial approaches to enhance efficacy, overcome drug resistance, and reduce toxicity. notulaebotanicae.ro Future research should investigate the potential of this compound as part of a combination therapy. Studies could explore its synergistic effects when paired with existing chemotherapy drugs or targeted therapies.

A drug-delivery system developed for this compound has already been described as a potential synergistic platform for cancer therapy, providing a foundation for this line of inquiry. mdpi.comresearchgate.net Investigating these combinations could reveal synergistic interactions that lead to more potent anticancer activity and could position this compound as a valuable component in multi-drug treatment regimens. notulaebotanicae.ro

Table of Mentioned Compounds

| Compound Name |

|---|

| Abacopterin A |

| This compound |

| Abacopterin D |

| Eruberin C |

| Triphyllin A |

Advanced Pre-clinical Models for Efficacy and Mechanism Studies (e.g., 3D cell cultures, organ-on-a-chip)

To bridge the gap between in vitro findings and clinical applications, future studies on this compound will likely employ advanced pre-clinical models that more accurately mimic the human physiological environment. While initial studies have established the cytotoxic effects of this compound against various cancer cell lines such as HepG2, MCF-7, HCT-116, and BGC-823, these two-dimensional (2D) cell culture systems have limitations. notulaebotanicae.roresearchgate.net

Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more complex architecture that better represents the in vivo tumor microenvironment, including cell-cell and cell-matrix interactions. Investigating the efficacy of this compound in these 3D models could provide more predictive data on its anti-tumor activity.

Furthermore, the use of microfluidic devices, often referred to as "organ-on-a-chip" technology, presents an innovative platform to study the pharmacokinetics and pharmacodynamics of this compound. These systems can simulate the function of human organs, allowing for a more detailed analysis of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action in a more physiologically relevant context.

A study has already highlighted the development of a novel drug-delivery system utilizing a compound derived from Pronephrium penangianum (the plant source of this compound) for cervical cancer treatment. mdpi.com This system was validated by monitoring the release of cytochrome c from apoptotic tumor cells, suggesting a move towards more sophisticated delivery and monitoring platforms. mdpi.com

Potential for Scaffold Modification towards Novel Therapeutic Agents

The chemical structure of this compound serves as a valuable scaffold for the synthesis of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The core structure, a flavan-4-ol glycoside, possesses multiple functional groups that are amenable to chemical modification. nih.govebi.ac.uk

Researchers have already developed a method to gain rapid access to the core skeleton of Abacopterin A–C, which opens up possibilities for synthetic and medicinal chemistry efforts. researchgate.netfigshare.com By modifying the peripheral chemical groups of the this compound scaffold, it may be possible to:

Enhance Potency: Strategic modifications could lead to derivatives with stronger binding affinity to their biological targets, thereby increasing their therapeutic efficacy at lower concentrations.

Improve Selectivity: Alterations to the structure could enhance its selectivity towards cancer cells, minimizing off-target effects and potential toxicity to healthy cells.

Optimize Pharmacokinetics: Chemical modifications can improve the compound's solubility, stability, and bioavailability, which are crucial for its development as a drug.

Develop Novel Modes of Action: The core scaffold could be functionalized with other pharmacophores to create hybrid molecules with dual or complementary mechanisms of action.

The exploration of structure-activity relationships (SAR) through the synthesis and biological evaluation of a library of this compound analogs will be a critical step in this direction. This approach has the potential to yield new chemical entities with superior drug-like properties, ultimately leading to the development of next-generation anticancer agents.

Q & A

Q. What experimental methodologies are recommended for isolating and purifying Abacopterin C from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC), high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography (PTLC) . Key steps include:

- Solvent selection : Polar solvents for initial extraction to retain bioactive compounds.

- Fractionation : Use of gradient elution in CC with silica gel or reverse-phase matrices.

- Purity validation : NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS) to confirm structural integrity .

- Yield optimization : Adjusting solvent ratios and temperature during extraction to enhance recovery rates.